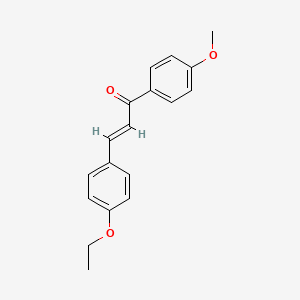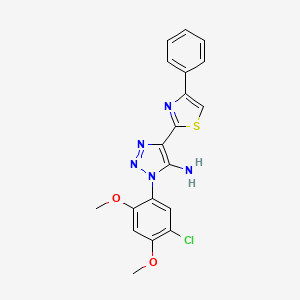
trans-4-Ethoxy-4'-methoxychalcone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-4-Ethoxy-4’-methoxychalcone: is a chalcone derivative with the molecular formula C18H18O3. Chalcones are a group of compounds known for their diverse biological activities and are characterized by the presence of an α,β-unsaturated carbonyl system. This particular compound is distinguished by the presence of ethoxy and methoxy groups on the aromatic rings.
作用機序
Target of Action
For instance, 4’-Methoxychalcone has been shown to enhance the differentiation of preadipocytes, which is accompanied by the induction of adipogenic genes including PPARgamma and adiponectin .
Mode of Action
Chalcones have demonstrated the ability to modulate a number of cancer cell lines, inhibit pathological microorganisms and parasites, and control signaling molecules and cascades related to disease modification .
Biochemical Pathways
For instance, some chalcones have been found to modulate NF-κB signaling, which is a plausible way to control inflammation and cancer .
Pharmacokinetics
The structural features of chalcones are easy to construct from simple aromatic compounds, and it is convenient to perform structural modifications to generate functionalized chalcone derivatives . These modifications can potentially influence the ADME properties of the compound, impacting its bioavailability.
Result of Action
Chalcones have been shown to possess various biological activities, including antioxidant, anti-inflammatory, antimicrobial, anticancer, antifungal, and antiviral properties .
Action Environment
The synthesis and functionalization of chalcones can potentially introduce a new chemical space for exploitation for new drug discovery .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Ethoxy-4’-methoxychalcone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aryl aldehyde and an aryl methyl ketone in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an alcoholic medium. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for trans-4-Ethoxy-4’-methoxychalcone are not extensively documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to maximize yield and purity, potentially involving continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions:
Oxidation: trans-4-Ethoxy-4’-methoxychalcone can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding chalcone epoxides or diketones.
Reduction: Reduction of the α,β-unsaturated carbonyl system can be achieved using hydrogenation catalysts like palladium on carbon or sodium borohydride, resulting in the formation of dihydrochalcones.
Substitution: The aromatic rings in trans-4-Ethoxy-4’-methoxychalcone can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed:
Oxidation: Chalcone epoxides or diketones.
Reduction: Dihydrochalcones.
Substitution: Halogenated or nitrated chalcones.
科学的研究の応用
Chemistry: trans-4-Ethoxy-4’-methoxychalcone is used as a precursor in the synthesis of various heterocyclic compounds
Biology: In biological research, trans-4-Ethoxy-4’-methoxychalcone has been studied for its antioxidant and anti-inflammatory properties. It has shown potential in modulating oxidative stress and inflammatory pathways, making it a candidate for further investigation in disease models.
Medicine: The compound has demonstrated promising anticancer activity in preclinical studies. It has been found to inhibit the proliferation of certain cancer cell lines, suggesting its potential as a lead compound for the development of new anticancer agents.
Industry: In the industrial sector, trans-4-Ethoxy-4’-methoxychalcone is explored for its use in the development of novel polymers and as a stabilizer in various formulations.
類似化合物との比較
- trans-4-Methoxychalcone
- trans-4-Ethoxychalcone
- trans-4-Methoxy-4’-methylchalcone
Comparison: trans-4-Ethoxy-4’-methoxychalcone is unique due to the presence of both ethoxy and methoxy groups on the aromatic rings. This structural feature imparts distinct physicochemical properties and biological activities compared to its analogs. For instance, trans-4-Methoxychalcone lacks the ethoxy group, which may result in different reactivity and biological effects. Similarly, trans-4-Ethoxychalcone does not have the methoxy group, which can influence its interaction with biological targets.
特性
CAS番号 |
74280-20-9 |
|---|---|
分子式 |
C18H18O3 |
分子量 |
282.3 g/mol |
IUPAC名 |
3-(4-ethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C18H18O3/c1-3-21-17-9-4-14(5-10-17)6-13-18(19)15-7-11-16(20-2)12-8-15/h4-13H,3H2,1-2H3 |
InChIキー |
OCJRMZSSQYAGCZ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OC |
正規SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OC |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Cyclopentyl-11-methyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2961892.png)
![methyl N-(4-{[4-(oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenyl)carbamate](/img/structure/B2961893.png)
![N-{3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}acetamide](/img/structure/B2961895.png)
![2-chloro-N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-6-fluorobenzamide](/img/structure/B2961896.png)

![2-methyl-1-[1-(thiolan-3-yl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2961898.png)
![1-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-5H-pyrazolo[4,3-b]pyridine-6-carboxylic acid](/img/structure/B2961899.png)
![ethyl 4-{[(3,4-difluorophenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate](/img/structure/B2961900.png)
![{7-[(2-bromobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B2961903.png)
![1-[4-[3-(Ethoxymethyl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2961909.png)

![2-chloro-N-[2-(4-methylphenoxy)phenyl]acetamide](/img/structure/B2961911.png)
